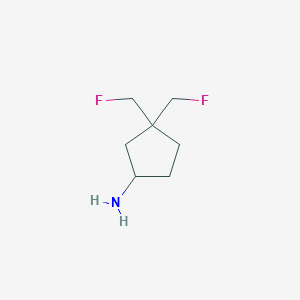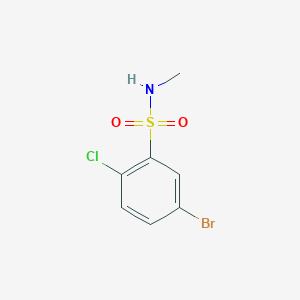![molecular formula C11H16ClNO B13302913 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H16ClNO It is a secondary amine and alcohol, characterized by the presence of a chlorophenyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-chlorobenzylamine with 2-butanone under controlled conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-chlorophenyl)amino)-3-methylbutan-1-ol
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, including the combination of a chlorophenyl group and a butanol backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3 |
Clave InChI |
PDTNKECSFWMOOW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNCC1=CC(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


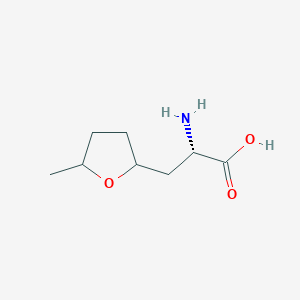

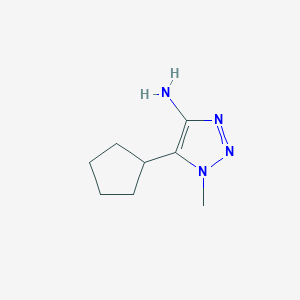
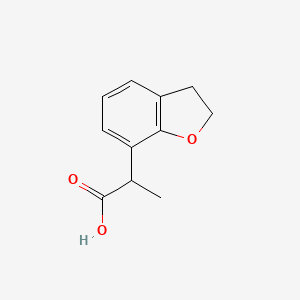
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)
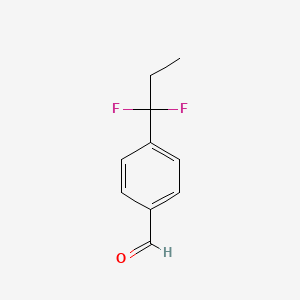
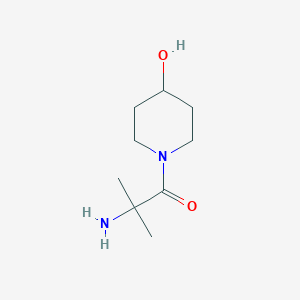
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
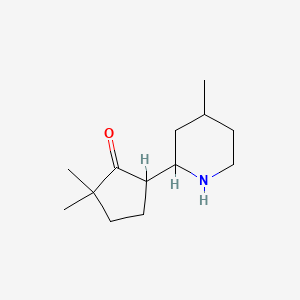
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)
